molecular formula C13H20O2 B13939418 Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-

Cat. No.: B13939418
M. Wt: 208.30 g/mol
InChI Key: OGSPSUDMMYJEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in synthetic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- typically involves multi-step reactions. One common method includes the use of triethylamine in diethyl ether and hexane, followed by heating for 24 hours. This is followed by treatment with hydrochloric acid in water at 20°C for another 24 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-step synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the spiro carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

7-tert-butylspiro[3.5]nonane-1,3-dione

InChI

InChI=1S/C13H20O2/c1-12(2,3)9-4-6-13(7-5-9)10(14)8-11(13)15/h9H,4-8H2,1-3H3

InChI Key

OGSPSUDMMYJEPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(=O)CC2=O

Origin of Product

United States

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